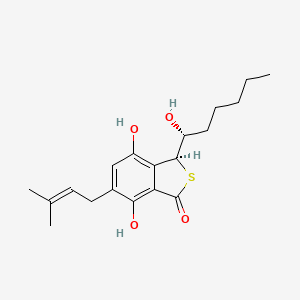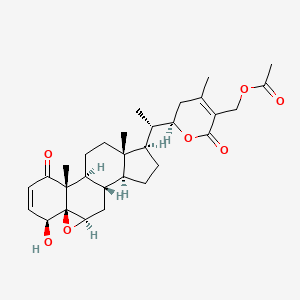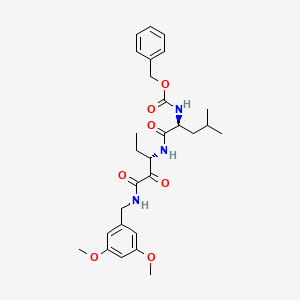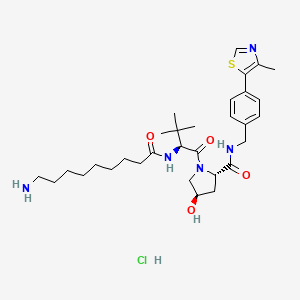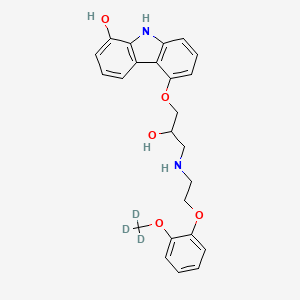
8-Hydroxy Carvedilol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy Carvedilol-d3 is a deuterated derivative of Carvedilol, a non-selective beta-adrenergic antagonist used primarily in the treatment of cardiovascular diseases such as hypertension and heart failure . The deuterium substitution in this compound enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies and drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy Carvedilol-d3 involves multiple steps. Initially, 4-hydroxy carbazole is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 4-(2,3-epoxypropoxy) carbazole . This intermediate is then treated with 2-(2-methoxyphenoxy)ethanamine under neat reaction conditions to yield Carvedilol . The deuterium substitution is introduced by using deuterated reagents in the synthesis process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Techniques like solvent evaporation and crystallization are employed to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Hydroxy Carvedilol-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Conditions vary depending on the desired substitution, but common reagents include alkyl halides and acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
8-Hydroxy Carvedilol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Carvedilol.
Biology: Employed in studies to understand the biological effects and interactions of Carvedilol at the molecular level.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies to improve drug formulations.
Mécanisme D'action
8-Hydroxy Carvedilol-d3 exerts its effects by blocking beta-adrenergic receptors, which leads to a decrease in heart rate and blood pressure . It also acts on alpha-1 adrenergic receptors, causing vasodilation and reduced peripheral vascular resistance . The deuterium substitution enhances its metabolic stability, allowing for prolonged action and improved pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Carvedilol: The parent compound, used widely in the treatment of cardiovascular diseases.
8-Hydroxy Carvedilol: A non-deuterated version with similar pharmacological properties.
Carvedilol-d3: Another deuterated derivative with enhanced metabolic stability.
Uniqueness: 8-Hydroxy Carvedilol-d3 stands out due to its deuterium substitution, which provides improved metabolic stability and prolonged action compared to its non-deuterated counterparts . This makes it a valuable tool in pharmacokinetic studies and drug development.
Propriétés
Formule moléculaire |
C24H26N2O5 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
5-[2-hydroxy-3-[2-[2-(trideuteriomethoxy)phenoxy]ethylamino]propoxy]-9H-carbazol-1-ol |
InChI |
InChI=1S/C24H26N2O5/c1-29-20-9-2-3-10-21(20)30-13-12-25-14-16(27)15-31-22-11-5-7-18-23(22)17-6-4-8-19(28)24(17)26-18/h2-11,16,25-28H,12-15H2,1H3/i1D3 |
Clé InChI |
GPPVNZVFGNMPNR-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O |
SMILES canonique |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=C(N3)C(=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



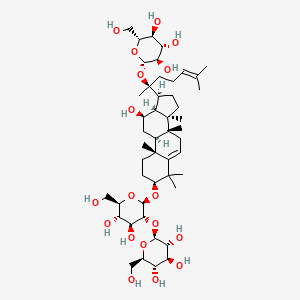
![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride](/img/structure/B15144501.png)
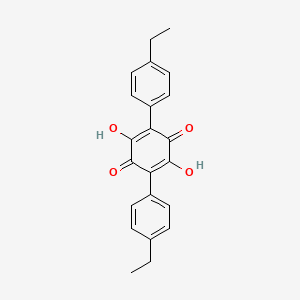
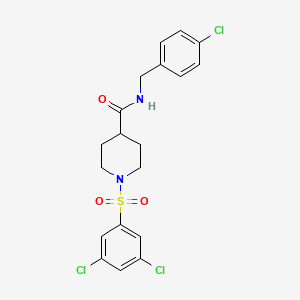
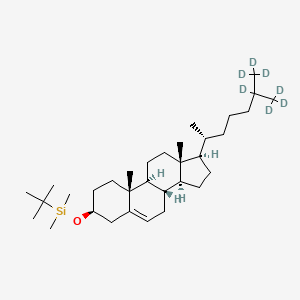
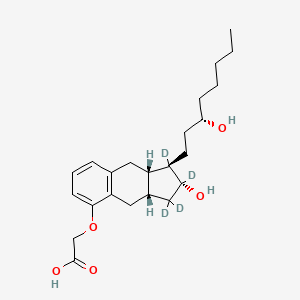
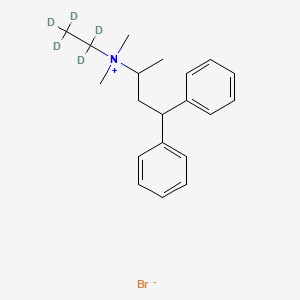
![1H,19H-Cyclopropa[9,10]cyclopenta[a]phenanthrene, 9,19-cyclolanostane-3,24,25-triol deriv.](/img/structure/B15144536.png)
